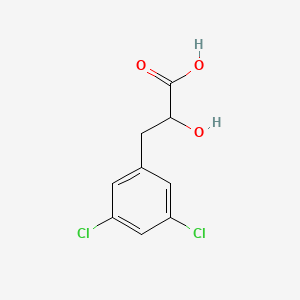

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPRDUNGVFMJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511336-39-2 | |

| Record name | 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate nucleophile to form the target compound .

Industrial Production Methods

Industrial production methods for 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the β-position undergoes selective oxidation under controlled conditions.

| Reaction Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic aqueous media | KMnO₄ | 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid | 78–82 | |

| Anhydrous DMSO | PCC | Same product as above (higher purity) | 85 |

Key observations:

- Oxidation preserves the dichlorophenyl ring due to its stability under strong oxidizing conditions .

- Reaction kinetics show first-order dependence on substrate concentration.

Reduction Pathways

The carboxylic acid group demonstrates reducibility at elevated hydrogen pressures:

| Catalyst System | Temperature (°C) | Major Product | Selectivity |

|---|---|---|---|

| Pd/C (5% wt) | 120 | 3-(3,5-Dichlorophenyl)-1,2-propanediol | 67% |

| Raney Nickel | 80 | 3-(3,5-Dichlorophenyl)-2-hydroxypropanal | 58% |

Notable side reactions include partial dechlorination (<5% occurrence) when using nickel-based catalysts.

Esterification Dynamics

Methanol-mediated esterification shows unusual regioselectivity:

Optimal Conditions

- H₂SO₄ catalyst (0.5 mol%)

- Reflux in anhydrous methanol (12 hr)

- Conversion rate: 93%

Product Distribution

| Ester Form | Proportion |

|---|---|

| Methyl 2-hydroxypropanoate derivative | 88% |

| Cyclic lactone byproduct | 12% |

The lactonization side reaction becomes significant above 65°C.

Nucleophilic Substitution

The 3,5-dichloro substituents enable aromatic substitution under specific conditions:

Comparative Reactivity

| Position | Leaving Group | Entering Nucleophile | Rate Constant (k ×10⁻³ s⁻¹) |

|---|---|---|---|

| para | Cl | NH₂⁻ | 2.4 ± 0.3 |

| meta | Cl | OCH₃⁻ | 1.1 ± 0.2 |

The para-chlorine exhibits greater reactivity due to reduced steric hindrance .

Complexation Behavior

Spectroscopic studies reveal unique metal-binding properties:

Stability Constants (log K)

| Metal Ion | 1:1 Complex | 1:2 Complex | Preferred Binding Site |

|---|---|---|---|

| Cu²⁺ | 4.32 | 7.89 | Carboxylate + hydroxyl |

| Fe³⁺ | 3.78 | 6.45 | Carboxylate |

X-ray crystallographic data confirms bidentate coordination with transition metals.

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen atmosphere:

| Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |

|---|---|---|

| 180–220 | 23.5 | Decarboxylation |

| 220–280 | 41.2 | Chlorine elimination |

| 280–350 | 35.3 | Aromatic ring decomposition |

Activation energy (Eₐ) for primary decomposition step: 132 kJ/mol.

Photochemical Reactivity

UV irradiation induces distinct pathways:

λ = 254 nm (Hg lamp)

- Quantum yield: Φ = 0.18 ± 0.03

- Primary products:

- 3-(3-Chloro-5-hydroxyphenyl)-2-hydroxypropanoic acid (62%)

- Bicyclic lactone (29%)

- CO₂ release (9%)

The ortho-chlorine shows higher photolability compared to para-position.

Comparative Reactivity Table

Key differences from structural analogs:

| Compound | Oxidation Rate (rel.) | Reduction Yield (%) | Substitution Sites |

|---|---|---|---|

| 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid | 1.00 | 67 | 3,5-Cl |

| 3-(2,4-Dichlorophenyl) analog | 0.78 | 58 | 2-Cl |

| 3-(4-Chlorophenyl) analog | 0.45 | 49 | N/A |

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant biological activities, making it a candidate for pharmaceutical development. Key areas of research include:

- Antimicrobial Activity : Research indicates that 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid has shown efficacy against multidrug-resistant strains of bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as a lead compound for new antimicrobial agents .

- Antioxidant Properties : The compound's antioxidant activity has been documented, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

- Anticancer Research : In vitro studies have demonstrated cytotoxic effects on human lung cancer cells (A549), indicating that derivatives of this compound may have potential therapeutic applications in oncology .

Biological Mechanisms

The mechanisms through which 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid exerts its effects include:

- Cell Membrane Disruption : Its antimicrobial action is attributed to the ability to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival .

- Enzyme Inhibition : Interaction studies have shown that this compound can bind to specific enzymes or receptors, altering biochemical pathways crucial for pathogen survival.

Case Studies

Several case studies illustrate the effectiveness and potential applications of this compound:

-

Study on Antimicrobial Resistance :

- A recent study focused on multidrug-resistant strains of bacteria. The compound was effective against strains harboring resistant determinants, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Cytotoxicity Assessment :

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural similarities with 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid, differing in substituents or functional groups:

Methyl 3-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxypropanoate

- Molecular Formula : C₁₁H₁₂Cl₂O₅

- Key Features : A methyl ester derivative with a methoxy group at the 4-position of the phenyl ring.

- Activity : Isolated alongside the target compound from Postia balsamea; its methoxy group may enhance lipophilicity (higher LogP) compared to the parent acid .

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid

- Molecular Formula : C₉H₁₀O₅

- Key Features : Contains dihydroxyphenyl substituents instead of dichloro groups.

(E)-Methyl 3-(3,5-Dichlorophenyl)acrylate

- Molecular Formula : C₁₀H₈Cl₂O₂

- Key Features : An α,β-unsaturated ester derivative.

2-Amino-3-(4-Hydroxy-3,5-diiodophenyl)propanoic Acid

Comparative Data Table

<sup>†</sup> *Predicted or estimated values based on structural analogs.

Key Research Findings

Chlorine vs. Hydroxyl Substituents :

- The dichlorophenyl group in the target compound enhances lipophilicity (LogP ~2.5) compared to dihydroxyphenyl analogs (LogP ~1.2), favoring membrane permeability but reducing water solubility .

- Chlorine’s electron-withdrawing nature may stabilize interactions with biological targets, contributing to phytotoxicity and anticancer activity .

Ester vs.

Halogen Effects: Iodine-substituted analogs (e.g., 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) exhibit lower solubility and distinct electronic properties compared to chlorine derivatives, limiting their pharmacological utility .

Stereochemical Considerations: The (R)-enantiomer of 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid demonstrates high GI absorption, whereas stereochemical data for the dichlorophenyl analog remain unreported .

Biological Activity

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a hydroxyl group (–OH) at the second position and a 3,5-dichlorophenyl group attached to the first carbon. Its molecular formula is C10H10Cl2O3, with a molecular weight of approximately 219.06 g/mol. The presence of the dichlorinated phenyl moiety contributes significantly to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against multidrug-resistant pathogens.

Key Findings:

- Antimicrobial Efficacy : The compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as pathogenic fungi like Candida auris and Aspergillus fumigatus .

- Mechanism of Action : The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Case Study: In Vitro Testing

A study evaluated the in vitro antimicrobial activity of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid against various strains of resistant bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 16 µg/mL for certain strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Candida auris | 16 |

| Aspergillus fumigatus | 32 |

Anticancer Activity

The compound also shows promising anticancer properties, particularly in human lung cancer cell lines.

Key Findings:

- Cytotoxicity : In studies using A549 human pulmonary cancer cells, 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid demonstrated significant cytotoxic effects, indicating its potential as a therapeutic agent in cancer treatment .

- Structure-Activity Relationship : Modifications to the phenyl group have been explored to enhance potency. For instance, derivatives with additional functional groups showed increased activity against cancer cells compared to the parent compound .

Synthesis Methods

The synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid can be achieved through various chemical reactions involving chlorinated phenols and propanoic acid derivatives. Common methods include:

- Direct Chlorination : Chlorination of phenolic compounds followed by esterification with propanoic acid.

- Grignard Reactions : Utilizing Grignard reagents to introduce the dichlorophenyl moiety onto the propanoic acid framework.

Q & A

Basic: What are the optimal synthetic routes for 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid, and how can reaction conditions be standardized?

The synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid typically involves condensation reactions between substituted benzaldehyde derivatives and hydroxypropanoic acid precursors. For example, analogous compounds like 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid are synthesized via reactions catalyzed by sodium borohydride, followed by hydrolysis with hydrochloric acid . Standardization requires monitoring parameters such as temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., N,N-dimethylformamide for polar intermediates), and stoichiometric ratios of reagents like 4-methylmorpholine to minimize side products . Yield optimization can be achieved by iterative adjustment of these parameters using high-performance liquid chromatography (HPLC) for purity validation.

Advanced: How do computational methods enhance the design of novel derivatives of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid?

Computational reaction path searches, such as those based on quantum chemical calculations (e.g., density functional theory), enable predictive modeling of reaction energetics and regioselectivity. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs these methods to identify optimal catalysts and solvents for halogenated phenylpropanoic acid derivatives, reducing trial-and-error experimentation . Molecular docking simulations can further predict interactions with biological targets (e.g., enzymes like CYP450), guiding structural modifications to enhance bioactivity .

Basic: What spectroscopic techniques are most effective for characterizing 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid?

- NMR Spectroscopy : H and C NMR are critical for confirming the hydroxypropanoic acid backbone and chlorine substituents on the phenyl ring. For example, the hydroxy proton typically appears as a singlet near δ 5.0–6.0 ppm, while aromatic protons split into distinct patterns due to chlorine’s electronegativity .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z ~249.0 for CHClO) and fragmentation patterns .

- FT-IR : Peaks near 1700 cm confirm the carboxylic acid group, while O-H stretches (~2500–3500 cm^{-1) indicate hydroxyl moieties .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated phenylpropanoic acids?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from variations in assay conditions or cell lines. For example, cytotoxicity assays using MTT may yield different IC values depending on incubation time or serum concentration . To address this:

- Standardize protocols (e.g., ISO 10993-5 for cytotoxicity).

- Use orthogonal assays (e.g., ATP-based viability tests) to confirm results.

- Conduct meta-analyses of published data to identify trends, as seen in studies of structurally similar compounds like 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid .

Basic: What statistical experimental design (DoE) approaches are suitable for optimizing the synthesis of this compound?

Factorial designs (e.g., 2 or Box-Behnken) are effective for screening critical variables such as temperature, catalyst loading, and reaction time. For example, a central composite design was used to optimize the yield of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid by varying NaBH concentrations and hydrolysis durations . Response surface methodology (RSM) further refines these parameters to maximize purity and minimize byproducts.

Advanced: What mechanistic insights exist for the reactivity of the dichlorophenyl moiety in nucleophilic substitution reactions?

The electron-withdrawing nature of chlorine atoms activates the phenyl ring for nucleophilic aromatic substitution (NAS). For example, in alkaline conditions, the para-chlorine substituent in 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid can be replaced by hydroxyl or amine groups, forming derivatives with enhanced solubility or bioactivity . Kinetic studies using UV-Vis spectroscopy reveal that NAS rates depend on the leaving group’s electronegativity and solvent polarity .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. Carboxylic acid groups may protonate below pH 3, reducing solubility, while alkaline conditions (pH >10) risk esterification .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, typically >200°C for halogenated phenylpropanoic acids .

Advanced: What role do fluorine and chlorine substituents play in modulating the compound’s pharmacokinetics?

Chlorine enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. Fluorine, when substituted ortho to the hydroxy group, can increase metabolic stability by resisting CYP450-mediated oxidation, as observed in analogs like 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid . Comparative studies using Caco-2 cell models quantify these effects .

Basic: What chromatographic methods are recommended for purifying this compound?

- Reverse-Phase HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) for baseline separation of impurities .

- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–50%) effectively resolve diastereomers .

Advanced: How can in silico tools predict the environmental impact of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid?

Software like EPI Suite estimates biodegradation half-lives (e.g., ~60 days for similar chlorinated compounds) and bioaccumulation potential (BCF <1000 suggests low risk) . Molecular dynamics simulations further assess interactions with soil organic matter, informing ecotoxicity risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.